N-Butyl-1H-benzimidazol-2-amine hydrochloride
Overview
Description
N-Butyl-1H-benzimidazol-2-amine hydrochloride is a derivative of benzimidazole . It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .
Molecular Structure Analysis
The optimized molecular parameters of N-Butyl-1H-benzimidazol-2-amine were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set . The non-covalent interactions within the compound were also analyzed by the AIM, RDG, ELF, and LOL topological methods .Scientific Research Applications
Antibacterial Agents
N-Butyl-1H-benzimidazol-2-amine has been reported to be a component in potent antibacterial agents. Derivatives of this compound have shown significant activity against resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Antimicrobial Activity
Synthesized derivatives of N-Butyl-1H-benzimidazol-2-amine have been studied for their antimicrobial activity, with some showing promising results against various bacterial strains .
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research, indicating its utility in the study of proteins and their functions .
TRPC Channel Blocker
M-084 hydrochloride is known to block TRPC4/5 channels, which are potential targets for treating conditions like depression and anxiety. It also weakly blocks TRPC3 channels and exhibits rapid antidepressant and anxiolytic effects in vivo .
Structural Stabilization in Chemistry
The structure of N-Butyl-1H-benzimidazole is stabilized by strong intramolecular interactions, which has been analyzed using various topological methods. This property could be significant in the design of stable molecular structures for various applications .
Mechanism of Action
Target of Action
N-Butyl-1H-benzimidazol-2-amine hydrochloride, also known as M-084 hydrochloride, primarily targets the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5 . These channels are non-selective cation channels that are involved in various physiological processes, including neuronal growth, differentiation, and death .
Mode of Action
M-084 hydrochloride acts as a blocker of the TRPC4 and TRPC5 channels . It inhibits these channels with IC50 values of 3.7-10.3 and 8.2 μM, respectively . It also weakly blocks TRPC3 channels . By blocking these channels, M-084 hydrochloride prevents the flow of cations through the channels, thereby altering the electrical activity of the cells.
Biochemical Pathways
Given its role as a trpc4 and trpc5 channel blocker, it is likely to impact pathways related to neuronal growth, differentiation, and death
Pharmacokinetics
It is soluble to 100 mm in water and to 100 mm in dmso , suggesting that it may have good bioavailability
Result of Action
M-084 hydrochloride exhibits rapid antidepressant and anxiolytic effects in vivo . This suggests that it may have therapeutic potential in the treatment of mood disorders.
properties
IUPAC Name |
N-butyl-1H-benzimidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11;/h4-7H,2-3,8H2,1H3,(H2,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSYUAQEOLJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-1H-benzimidazol-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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